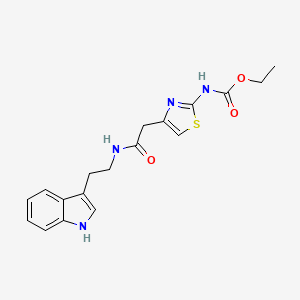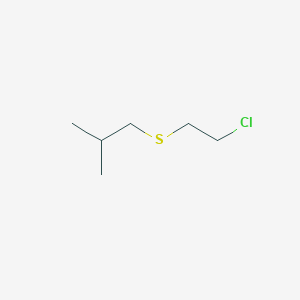![molecular formula C24H32N2O5S B2748306 N-methyl-2-(3,4,5-triethoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 893097-70-6](/img/structure/B2748306.png)
N-methyl-2-(3,4,5-triethoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-methyl-2-(3,4,5-triethoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide” is a complex organic compound that contains several functional groups and structural features. It has a thiophene ring, which is a five-membered ring with one sulfur atom . Thiophene derivatives are known to exhibit a variety of properties and applications, including use in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a thiophene ring, which is a five-membered ring with one sulfur atom . It also has several other functional groups attached to this ring, including a carboxamide group and a benzamido group.Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups and structural features. Thiophene derivatives can participate in a variety of reactions, including condensation reactions .Aplicaciones Científicas De Investigación
Antiproliferative Activity
Research has highlighted the antiproliferative activity of similar compounds in the context of cancer treatment. For instance, benzamides and dipeptide-coupled benzamides have been synthesized and tested for their cytotoxic activities against cancer cell lines, including breast MCF-7 and liver A549 cancer cell lines. These compounds have shown potent cytotoxic activity, indicating their potential as anti-cancer agents. Compounds with high binding affinity toward human σ1 receptors exhibited notable cytotoxic activities, suggesting a promising avenue for designing new potent σ1 receptor agonists with anti-cancer activity (Youssef, El-Moneim, Fathalla, & Nafie, 2020).
Antibacterial and Antifungal Activity
Another area of application is the synthesis of novel compounds with significant antibacterial and antifungal activities. Studies have synthesized and tested various compounds for their activity against pathogenic strains such as Listeria monocytogenes, Staphylococcus aureus, and Escherichia coli, as well as the fungus Candida albicans. Some compounds exhibited activities comparable to established antibiotics and antifungals, highlighting their potential as new therapeutic agents (Altundas, Sarı, Çolak, & Öğütcü, 2010).
Synthesis and Molecular Docking
The compound has also been the focus of synthesis and molecular docking studies aimed at understanding its interaction with biological targets. For instance, the design and synthesis of related benzamides have been performed to explore their binding energies and interactions with specific receptors, providing insights into their potential therapeutic applications. These studies often include in silico modeling to predict physicochemical properties and drug-likeness scores, contributing to the development of compounds with optimized therapeutic profiles (Fresneda, Bleda, Sánz, & Molina, 2007).
Development of Antimycobacterial Agents
Research into developing antimycobacterial agents has also utilized similar compounds, focusing on synthesizing derivatives and evaluating their in vitro activity against Mycobacterium tuberculosis. These studies aim to identify compounds with potent antimycobacterial activity, which could serve as leads for developing new treatments for tuberculosis. Such efforts underscore the compound's potential in contributing to global health challenges by providing a basis for novel antimycobacterial therapies (Nallangi, Samala, Sridevi, Yogeeswari, & Sriram, 2014).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-methyl-2-[(3,4,5-triethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O5S/c1-5-29-17-13-15(14-18(30-6-2)21(17)31-7-3)22(27)26-24-20(23(28)25-4)16-11-9-8-10-12-19(16)32-24/h13-14H,5-12H2,1-4H3,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSHCGMINGFLCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-phenethylbutanamide](/img/structure/B2748223.png)
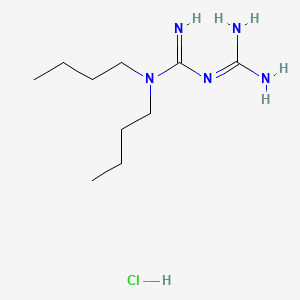


![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2748229.png)
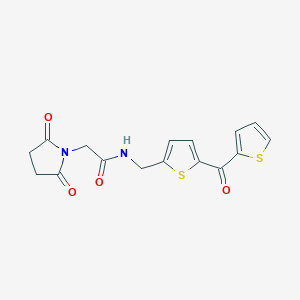
![3-(3,4-Dimethoxyphenyl)-5-[1-(2-furoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2748233.png)
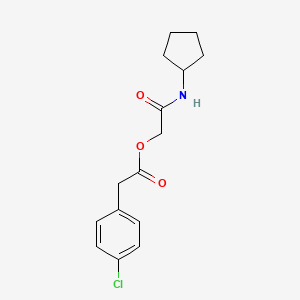
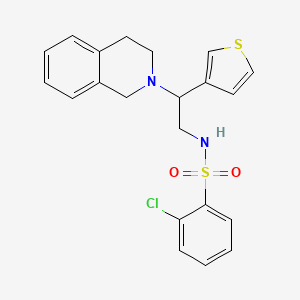
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2748238.png)
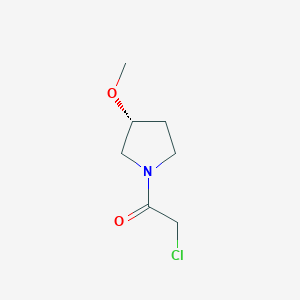
![4-fluoro-2-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2748240.png)
